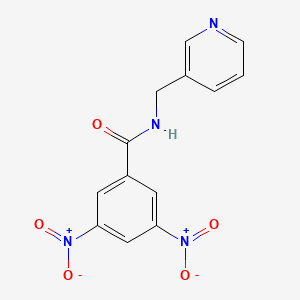

3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

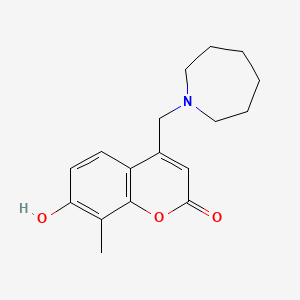

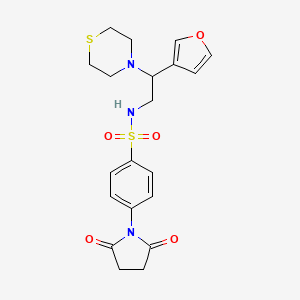

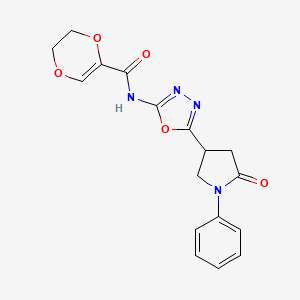

The compound 3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide is a derivative of benzamide with nitro groups at the 3 and 5 positions on the benzene ring and a pyridin-3-ylmethyl substituent at the nitrogen atom of the amide group. This structure is related to various benzamide derivatives that have been studied for their biological activities, such as selective inhibition of human aldosterone synthase (CYP11B2) , and their potential as dual serotonin and noradrenaline reuptake inhibitors .

Synthesis Analysis

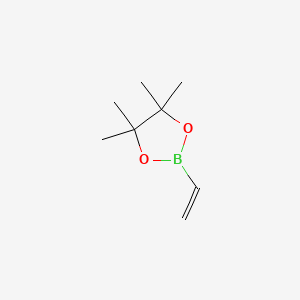

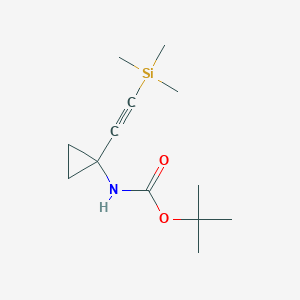

The synthesis of related N-(pyridin-3-yl)benzamides has been reported, where a series of these compounds were synthesized and evaluated for their inhibitory activity . Although the exact synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized by reacting appropriate carboxylic acid chlorides with amines . The synthesis of pyridin-ylmethyl benzoates, which are structurally related, involves the reaction of dihydroxybenzoic acid with chloromethyl pyridine .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as single crystal X-ray diffraction, which revealed different crystallization patterns and space groups for pyridine adducts of dinitrobenzamide derivatives . The orientation of the pyridine ring with respect to the benzene ring can significantly differ, as observed in a crystal structure analysis of a N-(pyridin-2-ylmethyl)benzamide derivative .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

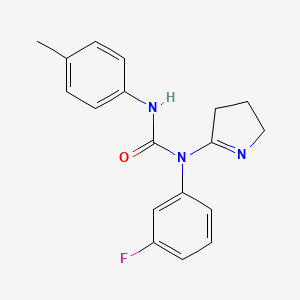

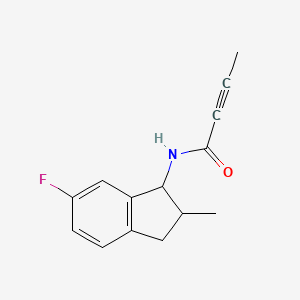

The physical and chemical properties of benzamide derivatives are often influenced by their molecular structure. For instance, the presence of nitro groups and the pyridine ring can impact the compound's solubility, melting point, and crystallization behavior . The physicochemical properties of a related N-benzyl-N-(pyrrolidin-3-yl)carboxamide showed consistency with CNS target space, suggesting that similar compounds might also exhibit drug-like properties . The synthesis of N-(3-Hydroxy-2-pyridyl)benzamides under weak basic conditions indicates that the acidity or basicity of the solution can play a role in the synthesis of such compounds .

Aplicaciones Científicas De Investigación

1. Crystal Structure Analysis

The derivative of N-(pyridin-2-ylmethyl)benzamide, which is closely related to 3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide, has been studied for its crystal structure. This research offers insights into the orientation of the pyridine and benzene rings, which is crucial for understanding the compound's molecular interactions and properties (Artheswari et al., 2019).

2. Synthesis of Nanostructure Polymers

In a study focused on high-performance nanostructure polymers, 3,5-dinitro-N-(pyridin-3-yl)benzamide was used as a precursor in the synthesis of novel optically active poly(amide–imide)s. These polymers, characterized by their thermal stability and nanostructure properties, have potential applications in advanced materials science (Mallakpour & Ayatollahi, 2013).

3. Development of Luminescent Materials

Research on pyridyl substituted benzamides, including derivatives similar to this compound, demonstrated their application in developing materials with luminescent properties. These compounds exhibit aggregation-enhanced emission and multi-stimuli-responsive characteristics, making them valuable in the field of photonic materials (Srivastava et al., 2017).

4. Synthesis of Thermally Stable Polyimides

Another application involves the synthesis of aromatic polyimides with pendent fluorene moieties. A related compound, 3,5-diamino-N-(9H-fluoren-2-yl)benzamide, synthesized from 3,5-dinitrobenzoyl chloride, was used to prepare these polyimides, highlighting the role of this compound derivatives in the development of new polymeric materials (Rafiee & Golriz, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O5/c18-13(15-8-9-2-1-3-14-7-9)10-4-11(16(19)20)6-12(5-10)17(21)22/h1-7H,8H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCYLVQFDZVCHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide](/img/structure/B2506075.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2506082.png)

![N-[2-(dimethylamino)ethyl]-N-[(oxolan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2506086.png)

![3-(2,5-dimethylbenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506088.png)